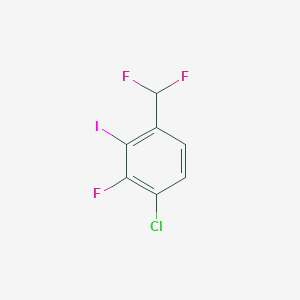

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene

Description

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), difluoromethyl (position 4), fluorine (position 2), and iodine (position 3). This unique arrangement of substituents imparts distinct electronic, steric, and reactivity properties.

The iodine substituent in position 3 distinguishes this compound from others in its class. The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects compared to trifluoromethyl (CF₃), balancing lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-4-2-1-3(7(10)11)6(12)5(4)9/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYHKLWPTJSKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)I)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the halogenation of a precursor compound, such as 1-chloro-4-(difluoromethyl)-2-fluorobenzene, followed by iodination. The reaction conditions often include the use of halogenating agents like iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The iodine atom at position 3 undergoes nucleophilic substitution under specific conditions. For example:

-

Sandmeyer-type reactions with CuI/KI systems convert aryl iodides to chloroarenes (Table 1). In one study, treatment with HCl and CuI at 50°C yielded 1-chloro-4-iodobenzene (88% yield) .

-

Competing halogen exchange occurs with electron-deficient substrates, where iodine may partially substitute with chlorine .

| Conditions | Yield of Substituted Product | Side Products Observed |

|---|---|---|

| CuI, KI, rt | 45% | Trace Cl-substituted byproduct |

| CuI, KI, 50°C | 88% | None detected |

| Excess KI (3 equiv) | 61% | Minor tetrafluoroethylarene |

Copper-Mediated Difluoromethylation

The iodine site participates in cross-couplings with TMSCF₂H (trimethylsilyl difluoromethane):

-

Reactions with CuI/CsF form difluoromethylarenes via single-electron transfer mechanisms .

-

Electron-rich substrates show higher selectivity, while electron-deficient analogs generate trifluoromethyl/tetrafluoroethyl side products (up to 20%) .

Key Findings :

-

Optimal conditions: 1 equiv CuI, 3 equiv CsF, 5 equiv TMSCF₂H in THF at 60°C.

-

Functional group tolerance: Ethers, esters, and protected alcohols remain intact .

Hydrogen-Bonding Interactions of the Difluoromethyl Group

The CF₂H group acts as a hydrogen-bond donor ([A] value > 0.05), influencing:

-

Solubility : Enhanced in polar aprotic solvents (DMSO, DMF) .

-

Crystal packing : Forms dimeric complexes via F···H interactions, as observed in structurally related compounds .

Stability Under Acidic Conditions

The compound resists hydrolysis in dilute HCl (1–3 N) at room temperature but decomposes at >80°C, releasing HF and forming chlorinated biphenyl derivatives .

Scientific Research Applications

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene

- Substituents : Cl (position 1), CF₃ (position 4).

- Molecular Weight : 180.55 g/mol (vs. ~268.45 g/mol for the target compound, estimated with iodine).

- Properties : The CF₃ group is strongly electron-withdrawing, increasing acidity of adjacent protons and reducing basicity of amines in pharmaceuticals. Lacks iodine, limiting radiopharmaceutical utility .

1-Chloro-4-(difluoromethyl)-2-nitrobenzene

- Substituents: Cl (1), CF₂H (4), NO₂ (2).

- Molecular Weight : 207.56 g/mol.

- Properties: The nitro group (NO₂) enhances reactivity in reduction and nucleophilic substitution reactions. The absence of iodine and fluorine in position 3 reduces steric hindrance compared to the target compound .

1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene

- Substituents : Cl (1), CF₂H (2), F (3), CF₃ (4).

- Molecular Weight : 248.55 g/mol.

- Properties : The trifluoromethyl group increases lipophilicity (higher XLogP3 = 3.3 vs. ~3.0 for the target compound). The fluorine in position 3 may stabilize the ring via resonance, whereas iodine in the target compound introduces steric bulk .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound (Estimated) | ~268.45 | ~3.5 | 4 | 1 |

| 1-Chloro-4-(trifluoromethyl)benzene | 180.55 | 3.0 | 3 | 0 |

| 1-Chloro-4-(difluoromethyl)-2-fluorobenzene | 180.55 | 3.3 | 3 | 1 |

| 1-Chloro-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)benzene | 248.55 | 3.3 | 6 | 1 |

Key Observations :

- The iodine atom in the target compound significantly increases molecular weight and polarizability.

- Fluorine and difluoromethyl groups enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Biological Activity

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene, also known by its CAS number 2190522-29-1, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, featuring multiple halogen substituents, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's molecular formula is C7H3ClF3I, which indicates the presence of chlorine (Cl), fluorine (F), and iodine (I) atoms. The specific arrangement of these atoms contributes to its reactivity and biological interactions. The difluoromethyl group (-CF2H) is particularly notable for its role in enhancing biological activity through mechanisms such as halogen bonding and lipophilicity.

Biological Activity Overview

Research into the biological activity of 1-chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene has revealed several key areas of interest:

- Antimicrobial Activity : Compounds containing difluoromethyl groups have been reported to exhibit antimicrobial properties. The presence of multiple halogens can enhance the interaction with microbial membranes or enzymes, potentially leading to increased efficacy against various pathogens .

- Inhibition of Enzymatic Activity : Studies suggest that halogenated compounds can serve as inhibitors for specific enzymes. For instance, compounds with similar structural motifs have been identified as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .

- Antitumor Potential : The structural characteristics of halogenated aromatics often correlate with antitumor activity. Research indicates that compounds with similar functionalities can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

Antimicrobial Efficacy

A study exploring the antimicrobial effects of various fluorinated compounds showed that those with difluoromethyl groups displayed significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Enzyme Inhibition

In a high-throughput screening for BCAT inhibitors, several compounds structurally related to 1-chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene were identified. These compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential against BCAT1 and BCAT2 enzymes, which play critical roles in amino acid metabolism .

Antitumor Activity

Research focusing on halogenated benzene derivatives revealed that certain compounds could effectively inhibit cell proliferation in various cancer cell lines. Specifically, derivatives with multiple halogens showed enhanced cytotoxicity compared to their non-halogenated counterparts, suggesting a synergistic effect due to the presence of multiple electronegative atoms .

Data Tables

Q & A

Q. What synthetic strategies are recommended for preparing 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene with high regioselectivity?

- Methodological Answer : To achieve regioselective halogenation, consider using directed ortho-metalation (DoM) or transition-metal-catalyzed coupling reactions. For example, iodination at the 3-position can be guided by steric and electronic effects of adjacent substituents. Fluorination and difluoromethylation may involve reagents like Deoxo-Fluor or ClCFH in the presence of a base. Ensure stepwise substitution to avoid competing reactions, and validate intermediates via NMR and X-ray crystallography .

Q. How can the electronic effects of fluorine and iodine substituents be characterized in this compound?

- Methodological Answer : Use density functional theory (DFT) calculations to map electrostatic potentials and analyze Hammett substituent constants (, ) for fluorine and iodine. Experimentally, compare NMR chemical shifts to assess electron-withdrawing/donating effects. Fluorine’s inductive effect reduces electron density at adjacent positions, while iodine’s polarizability may stabilize transition states in reactions .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR (, , ) to assign substituent positions. X-ray crystallography is ideal for resolving ambiguities in regiochemistry. For iodine, monitor NMR signals (if accessible) or use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine substituent at the 3-position is primed for Suzuki-Miyaura coupling due to its leaving-group potential. However, steric hindrance from the difluoromethyl group at the 4-position may slow transmetallation. Optimize catalysts (e.g., Pd(PPh) with bulky ligands) and reaction temperatures to balance activation barriers. Use kinetic studies to differentiate electronic vs. steric contributions .

Q. What role does this compound play in designing fluorinated bioactive molecules?

- Methodological Answer : The trifluoromethyl and fluorine groups enhance metabolic stability and membrane permeability, as seen in analogous agrochemicals and pharmaceuticals (e.g., sulfonylurea herbicides). Evaluate in vitro ADME (absorption, distribution, metabolism, excretion) properties using hepatic microsomal assays and Caco-2 cell models. Compare log values with non-fluorinated analogs to quantify lipophilicity changes .

Q. How can conflicting crystallographic and spectroscopic data on substituent orientation be resolved?

- Methodological Answer : Perform variable-temperature NMR to detect dynamic rotational barriers around the difluoromethyl group. If X-ray data suggests a fixed conformation, use NOESY/ROESY to validate through-space interactions in solution. For discrepancies in iodine positioning, employ neutron diffraction or resonant ultrasound spectroscopy .

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Conduct stress testing (e.g., exposure to HCl/NaOH or HO) and monitor degradation via LC-MS. The electron-withdrawing fluorine and chlorine substituents likely deactivate the aromatic ring toward electrophilic attack, while iodine’s leaving-group ability may dominate under nucleophilic conditions. Compare activation energies using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.